2-Butyl trifluoroacetate

Übersicht

Beschreibung

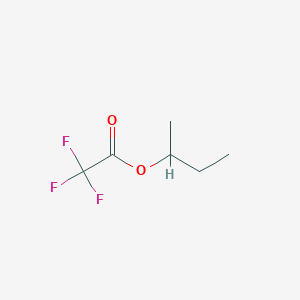

2-Butyl trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C6H9F3O2 and its molecular weight is 170.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Butyl trifluoroacetate serves as an effective alkylation agent in organic synthesis. It has been shown to facilitate alkyl exchange reactions, particularly with activated aromatic compounds. The reaction proceeds efficiently in trifluoroacetic acid, yielding high quantities of products with minimal by-products.

Case Study: Alkylation of Aromatic Compounds

A study demonstrated that activated aromatic compounds can be rapidly alkylated using this compound in trifluoroacetic acid, achieving quantitative yields. The process is accelerated by strong acids and allows for rearrangements of ortho-substituted anisoles to para-isomers. This reaction showcases the utility of this compound as a valuable reagent in synthetic organic chemistry .

Pharmaceutical Applications

The compound is also utilized in the pharmaceutical industry, particularly in the synthesis of complex natural products and derivatives. Its ability to release trifluoroacetate in reactions has been linked to improved yields in olefination processes, which are crucial for the formation of double bonds in organic molecules.

Case Study: Olefination via Trifluoroacetate Release

In a comparative study, the olefination process using this compound demonstrated significantly higher yields than traditional methods. For instance, the diolefination of a tropinone derivative achieved an impressive 85% yield when utilizing trifluoroacetate release, highlighting its effectiveness in pharmaceutical synthesis .

Environmental Research

Research has indicated that this compound and its derivatives can be present in environmental samples, raising concerns regarding their persistence and potential toxicity. Studies have measured levels of trifluoroacetate in various water sources, contributing to the understanding of its environmental impact.

Case Study: Trifluoroacetate Levels in Water

Investigations into the occurrence of trifluoroacetate in groundwater and surface waters revealed that it can be found at concentrations ranging from 30 to 90 ng/L. These findings are critical for assessing the environmental risks associated with trifluoroacetic acid and its salts .

Industrial Applications

Beyond research settings, this compound is employed as a solvent and intermediate in the production of various fine chemicals, pharmaceuticals, agricultural chemicals, and dyes. Its properties make it suitable for use in diverse chemical manufacturing processes.

Table: Industrial Uses of this compound

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients |

| Agricultural Chemicals | Formulation of pesticides and herbicides |

| Fine Chemicals | Production of specialty chemicals and intermediates |

| Dyes | Solvent or intermediate in dye manufacturing |

Eigenschaften

CAS-Nummer |

1536-78-3 |

|---|---|

Molekularformel |

C6H9F3O2 |

Molekulargewicht |

170.13 g/mol |

IUPAC-Name |

butan-2-yl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3 |

InChI-Schlüssel |

CQESPDFZIFJLII-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=O)C(F)(F)F |

Kanonische SMILES |

CCC(C)OC(=O)C(F)(F)F |

Key on ui other cas no. |

1536-78-3 |

Synonyme |

Acetic acid, 2,2,2-trifluoro-, 1-Methylpropyl ester |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.